Methyl (3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
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Overview
Description
Methyl (3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate is a complex organic compound with a unique structure that includes a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl (3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl (3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and carbamate compounds. Examples include:
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide .
- N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone .
Uniqueness
Methyl (3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene ring with a cyano and carbamate group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H16N2O2S |
---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
methyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
InChI |
InChI=1S/C13H16N2O2S/c1-3-8-4-5-9-10(7-14)12(15-13(16)17-2)18-11(9)6-8/h8H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
KRKJNGOUGVFBSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)OC |
Origin of Product |
United States |
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